REACTION_CXSMILES
|
Br[C:2]1[CH:9]=[CH:8][CH:7]=[CH:6][C:3]=1[C:4]#[N:5].C(=O)([O-])[O-].[Na+].[Na+].B(O)(O)[C:17]1[CH:18]=[CH:19][C:20]([CH3:23])=[CH:21][CH:22]=1>C(COC)OC.C1C=CC(P(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1.C1C=CC(P(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1.C1C=CC(P(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1.C1C=CC(P(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1.[Pd]>[C:4]([C:3]1[CH:6]=[CH:7][CH:8]=[CH:9][C:2]=1[C:17]1[CH:22]=[CH:21][C:20]([CH3:23])=[CH:19][CH:18]=1)#[N:5] |f:1.2.3,6.7.8.9.10|
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Name
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|
Quantity
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309.4 g
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Type
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reactant
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Smiles
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BrC1=C(C#N)C=CC=C1
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Name
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Quantity
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4.2 L
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Type
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solvent
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Smiles
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C(OC)COC
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Name
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|
Quantity
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1785 mL
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Type
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reactant
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Smiles
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C([O-])([O-])=O.[Na+].[Na+]
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Name
|
|
Quantity
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239.1 g
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Type
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reactant
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Smiles
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B(C=1C=CC(=CC1)C)(O)O
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Name
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|
Quantity
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95 g
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Type
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catalyst
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Smiles
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C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Pd]
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Control Type
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AMBIENT
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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ADDITION
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Details
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the following reagents added in succession
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Type
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TEMPERATURE
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Details
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The reaction mixture was heated under an atmosphere of nitrogen at 70° to 78° C. for 19 hours
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Duration
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19 h
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Type
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CUSTOM
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Details
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the layers separated
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Type
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CUSTOM
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Details
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The organic layer was evaporated to dryness under reduced pressure
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Type
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EXTRACTION
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Details
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The aqueous layer was extracted with ether (3×1.2 L)
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Type
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ADDITION
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Details
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the extracts added to the organic residue
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Type
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FILTRATION
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Details
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The insoluble material was filtered off
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Type
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WASH
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Details
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washed with ether
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Type
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DRY_WITH_MATERIAL
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Details
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The filtrate was dried over anhydrous magnesium sulfate
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Type
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CUSTOM
|
Details
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evaporated to dryness under reduced pressure
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Type
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FILTRATION
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Details
|
The oily residue was filtered
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Type
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CUSTOM
|
Details
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to remove the solids
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Type
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DISTILLATION
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Details
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the filtrate distilled under high vacuum (0.1-0.2 torr)
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Type
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CUSTOM
|
Details
|
collecting the fraction
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Type
|
CUSTOM
|
Details
|
boiling between 135° to 140° C.
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Name
|
|
Type
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product
|
Smiles
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C(#N)C1=C(C=CC=C1)C1=CC=C(C=C1)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 325 g | |
YIELD: CALCULATEDPERCENTYIELD | 98.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |